2,6-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula . It is derived from 2,6-dichlorobenzaldehyde, where the aldehyde functional group has been converted into an oxime group. The compound features two chlorine atoms substituted at the 2 and 6 positions of the benzene ring. This compound is significant in various fields including organic synthesis, medicinal chemistry, and agrochemicals due to its unique chemical properties and reactivity .
This compound falls under the category of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbonyl carbon. Oximes are known for their diverse applications in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
The synthesis of 2,6-dichlorobenzaldehyde oxime typically involves the following reaction:
A common base used in this reaction is sodium hydroxide, and it is usually conducted under reflux conditions to ensure complete conversion .
In industrial settings, alternative methods may be employed for efficiency. For instance, starting from 2,6-dichlorotoluene, chlorination can produce 2,6-dichlorobenzyl chloride, which can then undergo oximation to yield 2,6-dichlorobenzaldehyde oxime. This method allows for scalability in production.
The molecular structure of 2,6-dichlorobenzaldehyde oxime consists of a benzene ring with two chlorine substituents and an oxime functional group. The oxime fragment is typically twisted relative to the dichlorobenzene ring by angles ranging from approximately to , indicating some degree of steric hindrance due to the bulky chlorine atoms .
2,6-Dichlorobenzaldehyde oxime can undergo several types of chemical reactions:
The reactions typically involve specific reagents and conditions tailored to achieve desired products while minimizing byproducts.
The mechanism of action for 2,6-dichlorobenzaldehyde oxime primarily involves its ability to interact with biological targets. Notably, it can reactivate acetylcholinesterase enzymes that have been inhibited by organophosphate compounds. This occurs through nucleophilic attack by the oxime group on the phosphorylated enzyme, facilitating regeneration of active enzyme functionality.
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirm the presence of functional groups and structural integrity .
2,6-Dichlorobenzaldehyde oxime serves multiple scientific purposes:
The primary route to 2,6-dichlorobenzaldehyde oxime (CAS 25185-95-9) involves nucleophilic addition-elimination between 2,6-dichlorobenzaldehyde and hydroxylamine hydrochloride. This reaction proceeds via the electrophilic carbonyl carbon of the aldehyde attacking the nucleophilic nitrogen of hydroxylamine. The process typically employs a polar protic solvent (e.g., methanol or ethanol) and requires stoichiometric base (e.g., sodium carbonate) to generate free hydroxylamine in situ and neutralize HCl byproducts [4] [8]. Optimization studies reveal that maintaining a reaction temperature of 50-55°C for 3 hours maximizes oxime yield (typically >85%) while minimizing aldehyde decomposition [3]. Post-reaction, the product is isolated by controlled acidification and crystallization, yielding white crystalline powder with high purity (mp: 147°C) [3] [8].
Table 1: Standard Nucleophilic Oxime Synthesis Parameters
Component | Specification | Role |
---|---|---|
Aldehyde Substrate | 2,6-Dichlorobenzaldehyde | Electrophile for nucleophilic attack |
Reagent | Hydroxylamine hydrochloride | Source of nucleophilic nitrogen |
Base | Sodium carbonate | Generates free NH₂OH; neutralizes HCl |
Solvent | Anhydrous methanol | Facilitates dissolution and reaction kinetics |
Temperature | 50-55°C | Optimizes reaction rate without promoting side reactions |
Reaction Time | 3 hours | Ensures >85% conversion |
Solvent polarity and pH critically influence oxime formation kinetics and stereoselectivity. Basic conditions (pH 8-10) favor the anti-isomer due to enhanced nucleophilicity of NH₂OH, while acidic media (e.g., sulfuric acid catalysis) accelerate condensation but risk substrate hydrolysis. Industrial protocols often employ concentrated sulfuric acid with careful temperature control: 2,6-dichlorobenzyl chloride is dissolved in H₂SO₄, heated to 50-55°C, followed by gradual addition of hydroxylamine hydrochloride [2] [7]. After 3 hours, the mixture is quenched in ice water to precipitate crude oxime, which is then filtered and washed. This method achieves high yields but generates acidic waste streams requiring neutralization [3] [5]. Solvent screening identifies toluene and dichloromethane as optimal for recrystallization, yielding >99% pure oxime crystals suitable for pharmaceutical applications [4] [8].
Recent patents disclose transition metal catalysts (e.g., ZnCl₂, Cu(I)) to bypass traditional chlorination-hydrolysis steps. In one approach, 2,6-dichlorotoluene undergoes side-chain chlorination using PCl₅/light to form 2,6-dichlorobenzal chloride, which is directly converted to the oxime via catalytic ammoxidation [7]. Zinc chloride acts as a Lewis acid catalyst, activating the carbonyl intermediate during hydrolysis and enabling in situ oximation with hydroxylamine. This tandem process reduces reaction steps and improves atom economy by 15-20% compared to classical routes [2] [7]. Copper(I) iodide catalysts further enhance selectivity in ammoxidation, suppressing over-chlorination byproducts and achieving regioselectivity >95% for the anti-oxime isomer [7].
Photocatalytic chlorination using PCl₅ and UV light enables precise control over benzylic chlorination, preventing polychlorinated byproducts like 2,4,6-trichlorotoluene [7]. This method reduces chlorine waste by 30% and operates at ambient temperature, significantly lowering energy input. Green solvent alternatives (e.g., aqueous ethanol) replace toxic organic solvents in oximation, maintaining >90% yield while improving E-factor metrics [5] [7]. Continuous flow photomicroreactors are emerging for this transformation, enabling 10-fold faster heat/mass transfer and near-quantitative yields within minutes [7].
Industrial synthesis increasingly adopts continuous flow technology to overcome limitations of batch processing. In a patented flow system, 2,6-dichlorobenzaldehyde and hydroxylamine solutions are mixed in a T-junction and directed through a temperature-controlled tubular reactor (20 m length, 5 mm diameter). Precise residence time control (8-12 min) at 75°C ensures >98% conversion with minimal thermal degradation [7]. Integrated membrane separation units continuously remove water, shifting equilibrium toward oxime formation. This setup achieves throughputs of >100 kg/day with 92% isolated yield and reduces solvent consumption by 40% compared to batch reactors [7].
Table 2: Optimization Parameters in Flow vs. Batch Production
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage |
---|---|---|---|
Reaction Time | 3–4 hours | 8–12 minutes | 15x faster processing |
Temperature Control | ±5°C gradient | ±0.5°C precision | Minimizes decomposition |
Throughput Capacity | 50 kg/day (standard reactor) | 100–150 kg/day | Doubles productivity |
Solvent Usage | 10 L/kg product | 6 L/kg product | 40% reduction |
Yield | 85–88% | 90–92% | Improved mass efficiency |
Key byproducts include 2,6-dichlorobenzoic acid (from over-oxidation) and 2,6-dichlorobenzyl alcohol (incomplete chlorination). Industrial mitigations include:
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